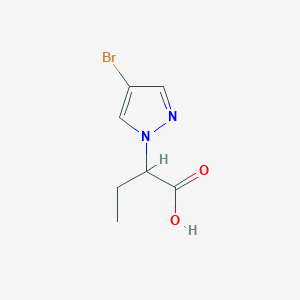

2-(4-bromo-1H-pyrazol-1-yl)butanoic acid

Description

Significance of Pyrazole (B372694) and Butanoic Acid Scaffolds in Modern Chemical Research

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in drug discovery. mdpi.comtandfonline.comnih.gov This is due to its ability to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for binding to biological targets. mdpi.com The pyrazole nucleus is a core component of numerous FDA-approved drugs, demonstrating its therapeutic importance across a wide range of diseases. nih.gov Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. researchgate.neteurekaselect.comglobalresearchonline.net The versatility of the pyrazole scaffold allows for the synthesis of a vast library of compounds with tailored electronic and steric properties, making it a focal point of contemporary medicinal chemistry research. researchgate.neteurekaselect.com

Similarly, the butanoic acid scaffold, a short-chain fatty acid, and its derivatives are of significant interest in chemical and biological research. Butyric acid itself is a key metabolite in the gut, playing a crucial role in maintaining intestinal health. nih.govkoreascience.kr Its derivatives have been investigated for their potential therapeutic effects in various conditions, including inflammatory bowel disease and certain types of cancer. nih.govresearchgate.net The carboxylic acid group of butanoic acid provides a handle for further chemical modifications, allowing for the creation of esters, amides, and other derivatives with diverse physicochemical and biological profiles. extrapolate.com The incorporation of the butanoic acid moiety into larger molecules can influence properties such as solubility, bioavailability, and metabolic stability. nih.gov

The combination of these two scaffolds into a single molecule, as seen in 2-(4-bromo-1H-pyrazol-1-yl)butanoic acid, represents a strategic approach in molecular design. This "hybrid" molecule has the potential to exhibit synergistic or novel properties arising from the unique combination of the pyrazole and butanoic acid fragments.

Rationale for the Academic Investigation of this compound

While specific, in-depth research articles solely dedicated to this compound are not abundant in the public domain, the rationale for its academic investigation can be inferred from the well-established importance of its constituent parts. The synthesis and study of such a molecule are likely driven by several key factors:

Exploring New Chemical Space: The combination of a brominated pyrazole and a butanoic acid derivative creates a novel chemical entity. Researchers are constantly seeking to synthesize and characterize new molecules to expand the available chemical space for screening and discovery.

Structure-Activity Relationship (SAR) Studies: The bromine atom on the pyrazole ring acts as a useful substituent for probing SAR. Halogen atoms can influence a molecule's lipophilicity, electronic properties, and ability to form halogen bonds, all of which can impact biological activity. By comparing the activity of this compound to its non-brominated or differently substituted analogues, researchers can gain valuable insights into the structural requirements for a desired effect.

Potential Pharmacological Applications: Given the broad biological activities of pyrazoles, this hybrid molecule could be investigated as a potential therapeutic agent. The butanoic acid moiety might serve to modulate the pharmacokinetic properties of the pyrazole core or could contribute its own biological effects. The scientific community has shown significant interest in pyrazole hybrids for developing new drugs. researchgate.netnih.govacs.orgnih.gov

Building Block for Further Synthesis: This compound can also serve as a versatile intermediate in the synthesis of more complex molecules. The carboxylic acid functional group can be readily converted into other functional groups, allowing for the construction of a diverse range of derivatives.

Historical Context of Related Pyrazole-Butanoic Acid Hybrid Systems

The history of pyrazole chemistry dates back to the late 19th century, with the first synthesis of pyrazole itself being a significant milestone. globalresearchonline.netwikipedia.org Over the decades, the synthesis of pyrazole derivatives has become highly sophisticated, with numerous methods developed for their preparation. nih.govmdpi.com The therapeutic potential of pyrazoles was recognized early on, leading to the development of drugs like antipyrine and phenylbutazone.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromopyrazol-1-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-2-6(7(11)12)10-4-5(8)3-9-10/h3-4,6H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHBONHWZVDARH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C=C(C=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 4 Bromo 1h Pyrazol 1 Yl Butanoic Acid

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For 2-(4-bromo-1H-pyrazol-1-yl)butanoic acid, three primary disconnections guide the synthetic planning:

N1-Cα Bond Disconnection: The most straightforward disconnection is at the bond between the pyrazole (B372694) ring's N1-position and the alpha-carbon of the butanoic acid side chain. This suggests a nucleophilic substitution reaction, specifically the N-alkylation of a 4-bromopyrazole nucleophile with a butanoic acid derivative containing a leaving group at the C-2 position (e.g., ethyl 2-bromobutanoate).

C4-Br Bond Disconnection: An alternative disconnection involves the carbon-bromine bond at the C-4 position of the pyrazole ring. This approach implies a late-stage electrophilic bromination of a precursor molecule, 2-(1H-pyrazol-1-yl)butanoic acid. This strategy is viable if the C-4 position is sufficiently activated for selective bromination.

Pyrazole Ring Disconnection: A more fundamental disconnection breaks down the pyrazole heterocycle itself. This suggests a cyclocondensation reaction, a classic method for forming pyrazole rings. beilstein-journals.org This pathway would involve reacting a hydrazine with a 1,3-dicarbonyl compound (or a synthetic equivalent) that already possesses the requisite butanoic acid moiety. nih.govmdpi.com

Optimized Synthetic Routes and Reaction Conditions

Based on the retrosynthetic analysis, several optimized routes have been developed. These routes focus on maximizing yield and purity while controlling reaction conditions.

The N-alkylation of 4-bromopyrazole is a common and direct method for synthesizing the target compound. This reaction involves treating 4-bromopyrazole with a butanoic acid derivative featuring a suitable leaving group at the C-2 position, such as a halide. The reaction is typically performed in the presence of a base to deprotonate the pyrazole nitrogen, enhancing its nucleophilicity. mdpi.com

Key components of this strategy include:

Pyrazole Substrate: 4-Bromopyrazole serves as the nucleophile. sigmaaldrich.com

Alkylating Agent: Ethyl 2-bromobutanoate or a similar ester is a common electrophile. The ester group can be hydrolyzed to the carboxylic acid in a subsequent step.

Base and Solvent: The choice of base and solvent is critical for reaction efficiency. Strong bases like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) ensure complete deprotonation, while weaker bases like potassium carbonate (K₂CO₃) can also be effective. diva-portal.orgnih.gov

| Reagents | Base | Solvent | Temperature | Outcome |

| 4-Bromopyrazole, Ethyl 2-bromobutanoate | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 °C to Room Temp. | Formation of ethyl 2-(4-bromo-1H-pyrazol-1-yl)butanoate |

| 4-Bromopyrazole, Methyl 2-iodobutanoate | Potassium Carbonate (K₂CO₃) | Acetonitrile (B52724) (MeCN) | Reflux | Formation of methyl 2-(4-bromo-1H-pyrazol-1-yl)butanoate |

| 4-Bromopyrazole, 2-Bromobutanoic acid | Cesium Carbonate (Cs₂CO₃) | Dimethylformamide (DMF) | Room Temp. | Direct formation of the target acid |

This table presents plausible reaction conditions based on general N-alkylation methodologies.

Cyclocondensation offers a powerful method for constructing the pyrazole ring system from acyclic precursors. chim.it The most classic approach is the Knorr pyrazole synthesis, which involves the reaction of a hydrazine with a β-ketoester or other 1,3-dicarbonyl compounds. beilstein-journals.orgmdpi.com

A more contemporary and elegant approach involves a copper-catalyzed cascade annulation/ring-opening reaction. nih.govresearchgate.netresearchgate.net This method can generate pyrazolyl butanoic acid derivatives in a single pot from readily available starting materials like hydrazones and dienones. rsc.orgrsc.org

The key steps in this cascade are:

[3+2] Annulation: A copper(II) catalyst facilitates the [3+2] annulation between a hydrazone and a dienone to form a spiro pyrazoline intermediate. nih.gov

Nucleophilic Ring Opening: Water present in the reaction medium acts as a nucleophile, attacking the spirocyclic intermediate and triggering a ring-opening cascade. nih.govrsc.org

Aerobic Oxidation: The final step involves the copper-catalyzed aerobic oxidation of the dihydropyrazole intermediate to the aromatic pyrazole ring. nih.gov

This method is notable for its use of an inexpensive catalyst and an environmentally benign oxidant (oxygen from the air). nih.govresearchgate.net

| Precursors | Catalyst | Solvent | Conditions | Product Type |

| Aldehyde Hydrazone, 2,5-Dibenzylidene cyclopentan-1-one | CuCl₂·2H₂O | Acetonitrile | 80 °C, O₂ atmosphere | 4-(Pyrazol-4-yl) butanoic acid derivatives. nih.govresearchgate.net |

| Hydrazine, Suitably substituted 1,3-diketone | Acid or Base catalyst | Ethanol | Reflux | Pyrazole core with butanoic acid side chain |

This table summarizes cyclocondensation strategies for forming the pyrazole ring with an attached butanoic acid moiety.

This synthetic route involves first preparing 2-(1H-pyrazol-1-yl)butanoic acid and then introducing the bromine atom at the C-4 position via electrophilic aromatic substitution. The pyrazole ring is susceptible to electrophilic attack, and the C-4 position is often the most reactive site in N1-substituted pyrazoles.

Common brominating agents and conditions include:

Molecular Bromine (Br₂): Using bromine in a solvent like chloroform or acetic acid is a traditional method for brominating pyrazoles. imperfectpharmacy.shop

N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent, often used in solvents like acetonitrile or dichloromethane, sometimes with a radical initiator or acid catalyst.

The choice of reagent depends on the substrate's reactivity and the need to avoid side reactions, such as bromination of the butanoic acid side chain.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles aims to reduce the environmental impact of chemical synthesis. nih.gov For pyrazole derivatives, several green strategies have been developed:

Use of Green Solvents: Water is an ideal green solvent, and many cyclocondensation reactions to form pyrazoles can be performed in aqueous media. thieme-connect.com

Catalysis: The use of efficient and recyclable catalysts, such as the copper(II) catalyst in the cascade synthesis, minimizes waste compared to stoichiometric reagents. nih.govacs.org

Energy Efficiency: Techniques like microwave irradiation and ultrasonication can significantly reduce reaction times and energy consumption compared to conventional heating. benthamdirect.comresearchgate.net

Atom Economy: Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, are highly atom-economical and are increasingly used for pyrazole synthesis. beilstein-journals.orgresearchgate.net Solvent-free "grinding" methods also represent a highly efficient and green alternative. researchgate.net

The copper-catalyzed cascade reaction described in section 2.2.2 is an excellent example of a greener approach, utilizing a non-precious metal catalyst and atmospheric oxygen as the terminal oxidant. nih.gov

Stereoselective Synthesis of Chiral this compound Enantiomers

The target molecule possesses a stereocenter at the C-2 position of the butanoic acid chain, meaning it can exist as two non-superimposable mirror images (enantiomers). The synthesis of a single enantiomer is crucial for pharmaceutical applications. Several strategies can be employed for this purpose:

Chiral Auxiliaries: A chiral auxiliary, such as tert-butanesulfinamide, can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a key reaction, after which it is removed. nih.gov

Asymmetric Catalysis: This approach uses a small amount of a chiral catalyst to produce a large amount of an enantiomerically enriched product. For instance, the asymmetric hydrogenation or alkylation of a precursor using a transition metal complex with a chiral ligand (e.g., Rhodium-BINAP) can establish the stereocenter with high enantioselectivity. orgsyn.org

Enzymatic Resolution: Enzymes, particularly lipases, can selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the two. mdpi.com For example, a lipase could selectively hydrolyze the ester of one enantiomer of racemic ethyl 2-(4-bromo-1H-pyrazol-1-yl)butanoate, leaving the other enantiomeric ester unreacted. This process yields both the carboxylic acid and the ester in high enantiomeric purity.

The existence of related chiral building blocks like ethyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)butanoate highlights the importance of stereocontrolled synthesis in this class of compounds. chemscene.com

Enantioselective Catalytic Approaches

Enantioselective catalysis offers an efficient method for the synthesis of chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of this compound, catalytic methods could be applied to the key N-alkylation step or through resolution processes.

One potential catalytic strategy involves the asymmetric N-alkylation of 4-bromopyrazole. While direct enantioselective N-alkylation of pyrazoles with α-halo butanoic acid derivatives is not extensively documented, enzymatic catalysis presents a promising avenue. Engineered enzymes, such as certain methyltransferases, have demonstrated the ability to catalyze the N-alkylation of pyrazoles with haloalkanes with high regioselectivity (>99%) researchgate.netresearchgate.net. By employing a suitably engineered enzyme, it may be feasible to achieve the enantioselective alkylation of 4-bromopyrazole with a derivative of 2-bromobutanoic acid. This biocatalytic approach could offer high enantiomeric excess (ee) and operate under mild reaction conditions.

Another approach is the kinetic resolution of a racemic mixture of this compound or its ester precursor. This can be achieved using chiral catalysts, often involving enzymes like lipases, which can selectively acylate or hydrolyze one enantiomer over the other, allowing for the separation of the two.

The following table summarizes potential enantioselective catalytic strategies:

| Catalytic Strategy | Description | Potential Advantages |

| Enzymatic N-Alkylation | Use of an engineered enzyme to catalyze the reaction between 4-bromopyrazole and a 2-halobutanoate derivative. | High regioselectivity and enantioselectivity, mild reaction conditions. |

| Kinetic Resolution | Enzymatic (e.g., lipase) or metal-catalyzed resolution of racemic this compound or its ester. | Access to both enantiomers, well-established methodologies. |

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliary-mediated synthesis is a robust and widely used method for controlling stereochemistry in asymmetric synthesis. sigmaaldrich.com This approach involves the temporary attachment of a chiral molecule (the auxiliary) to the substrate, which directs the stereochemical outcome of a subsequent reaction. google.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered.

For the synthesis of this compound, a chiral auxiliary could be attached to a butanoic acid precursor. A common strategy involves the use of Evans oxazolidinone auxiliaries. The synthesis would proceed through the following general steps:

Acylation of the Chiral Auxiliary: A chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with butanoyl chloride to form an N-acyloxazolidinone.

Diastereoselective Alkylation: The enolate of the N-acyloxazolidinone is generated using a strong base (e.g., sodium hexamethyldisilazide, NaHMDS) and then alkylated. In this context, direct alkylation to introduce the pyrazole moiety is not standard. A more common approach would be to introduce a leaving group at the 2-position of the butanoyl chain, followed by nucleophilic substitution with 4-bromopyrazole. However, a more plausible route involves the alkylation of the pyrazole with a chiral electrophile derived from the auxiliary-bound butanoic acid.

Auxiliary Cleavage: The chiral auxiliary is then cleaved, typically via hydrolysis with a base like lithium hydroxide, to yield the enantiomerically pure this compound.

Another class of chiral auxiliaries that could be employed are pseudoephedrine amides. google.com In this case, pseudoephedrine is used to form an amide with butanoic acid. The subsequent diastereoselective alkylation of the enolate, followed by hydrolysis, would yield the desired chiral butanoic acid derivative.

The table below outlines common chiral auxiliaries and their potential application in this synthesis.

| Chiral Auxiliary | Key Features |

| Evans Oxazolidinones | High diastereoselectivity in alkylation reactions, reliable and well-documented procedures. |

| Pseudoephedrine Amides | Forms crystalline derivatives, high diastereoselectivity, auxiliary is easily removed and recovered. |

| Sulfonamides | Can be used to direct stereoselective additions to imines, potentially applicable in alternative synthetic routes. |

Diastereoselective Routes to Substituted Butanoic Acid Chains

Diastereoselective strategies can be employed when a molecule already contains a chiral center, and a new stereocenter is introduced in a controlled manner. In the context of this compound, if a chiral precursor containing the pyrazole moiety is used, the butanoic acid chain could be constructed diastereoselectively.

For instance, a chiral amine derived from 4-bromopyrazole could be used as a starting material. The synthesis could then involve the diastereoselective addition of a crotonate derivative to this chiral amine, followed by further transformations to yield the final product.

A more direct, albeit challenging, approach would be the diastereoselective Michael addition of 4-bromopyrazole to a chiral α,β-unsaturated butanoate ester. The success of such a reaction would depend heavily on the choice of chiral directing group on the ester and the reaction conditions.

Scale-Up Considerations and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Key Optimization Parameters:

Starting Material Costs: The cost and availability of 4-bromopyrazole and the chiral starting materials (catalysts or auxiliaries) are critical. For industrial applications, inexpensive and readily available starting materials are preferred.

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, solvent, and catalyst loading is crucial. Gas-phase flow reactions have been reported for the N-alkylation of pyrazoles, which can offer advantages in terms of throughput and safety on a large scale. mdpi.com

Regioselectivity: The N-alkylation of unsymmetrical pyrazoles can lead to a mixture of N1 and N2 isomers. While 4-bromopyrazole is symmetrical, substituted pyrazoles used in related syntheses often require reaction conditions that strongly favor the desired N1-alkylated product. Steric hindrance on the pyrazole ring can be used to control the regioselectivity of the alkylation. semanticscholar.org

Stereochemical Control: For chiral auxiliary-based methods, the efficiency of auxiliary attachment and removal, as well as its recovery and reuse, are important for process economy. For catalytic methods, catalyst stability, turnover number, and ease of separation from the product are key considerations.

Purification: The development of robust and scalable purification methods, such as crystallization-induced dynamic resolution or preparative chromatography, is essential to achieve high chemical and enantiomeric purity of the final product.

Safety: A thorough hazard analysis of all reagents, intermediates, and reaction conditions is necessary to ensure safe operation on a large scale.

The following table summarizes key scale-up considerations for different synthetic approaches.

| Synthetic Approach | Scale-Up Considerations |

| Enantioselective Catalysis | Catalyst cost, stability, and recovery. Potential for continuous flow processes. |

| Chiral Auxiliary-Mediated Synthesis | Cost and recovery of the chiral auxiliary. Stoichiometric use of reagents. Waste generation from auxiliary attachment and removal steps. |

Advanced Structural Elucidation and Spectroscopic Analysis Methodologies of 2 4 Bromo 1h Pyrazol 1 Yl Butanoic Acid

Conformational Analysis using Advanced NMR Techniques (e.g., NOESY, ROESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation in solution. For 2-(4-bromo-1H-pyrazol-1-yl)butanoic acid, advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are invaluable for determining its preferred conformation. These experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å.

The conformational flexibility of the butanoic acid side chain relative to the planar pyrazole (B372694) ring is a key structural feature. NOESY and ROESY experiments can reveal the spatial arrangement by identifying correlations between specific protons. For instance, correlations between the proton on the chiral carbon (C2 of the butanoic acid chain) and the protons on the pyrazole ring (at positions 3 and 5) would define the torsion angles around the N1-C2 bond. The presence of such cross-peaks indicates which face of the pyrazole ring the butanoic acid substituent is oriented towards. In conformationally labile systems, the quantitative analysis of NOE buildup rates can even provide estimates of interproton distances, offering a more detailed picture of the conformational equilibrium in solution. nih.gov

Table 1: Expected NOESY/ROESY Correlations for Conformational Analysis

| Correlating Proton 1 | Correlating Proton 2 | Structural Information Gained |

|---|---|---|

| H3-pyrazole | H2-butanoic | Defines orientation of the butanoic acid chain relative to the C3 position of the pyrazole ring. |

| H5-pyrazole | H2-butanoic | Defines orientation of the butanoic acid chain relative to the C5 position of the pyrazole ring. |

| H2-butanoic | H3-butanoic (CH2) | Provides information on the rotamer populations along the C2-C3 bond of the side chain. |

| H2-butanoic | H4-butanoic (CH3) | Further constrains the conformation of the alkyl chain. |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrational modes of functional groups. These techniques are essential for confirming the molecular structure of this compound.

The FT-IR spectrum is expected to show characteristic absorption bands for the carboxylic acid group, including a broad O-H stretching band (around 3300-2500 cm⁻¹) and a strong C=O stretching band (around 1700 cm⁻¹). mdpi.com The pyrazole ring will exhibit C-H stretching vibrations above 3000 cm⁻¹, as well as C=N and C=C stretching vibrations in the 1600-1400 cm⁻¹ region. researchgate.netresearchgate.net The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum (around 600-500 cm⁻¹). FT-Raman spectroscopy complements FT-IR, often providing stronger signals for non-polar bonds like the C=C bonds within the pyrazole ring. Subtle shifts in these vibrational frequencies can also provide insights into intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group. mdpi.com

Table 2: Predicted Vibrational Frequencies and Assignments

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300-2500 | O-H stretch (broad) | Carboxylic Acid |

| ~3100 | C-H stretch | Pyrazole Ring |

| 2980-2850 | C-H stretch | Alkyl Chain |

| ~1700 | C=O stretch | Carboxylic Acid |

| 1600-1400 | C=N, C=C stretch | Pyrazole Ring |

| ~1250 | C-O stretch | Carboxylic Acid |

| 600-500 | C-Br stretch | Bromo-substituent |

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment

The presence of a chiral center at the C2 position of the butanoic acid moiety means that this compound exists as a pair of enantiomers (R and S). Determining the absolute configuration is critical and can be achieved using chiroptical methods like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). acs.org

VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. biotools.us The absolute configuration is determined by comparing the experimental VCD spectrum of an enantiomer to the spectrum predicted by ab initio quantum chemical calculations for a specific configuration (e.g., the R-enantiomer). researchgate.netschrodinger.com A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration of the sample in solution, a task that is challenging for other techniques. acs.org ECD, which measures the differential absorption of circularly polarized UV-Vis light, can also be used and provides complementary information based on electronic transitions. mdpi.com

Solid-State Structure Determination via X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov If a suitable single crystal of this compound can be grown, this technique can provide precise atomic coordinates, bond lengths, bond angles, and torsion angles.

This analysis would unambiguously confirm the connectivity of the atoms and reveal the molecule's conformation in the crystal lattice. Furthermore, X-ray crystallography is a primary method for determining the absolute configuration of a chiral molecule without ambiguity through the analysis of anomalous dispersion effects (the Flack parameter). nih.gov The resulting data would also detail intermolecular interactions, such as hydrogen-bonding networks formed by the carboxylic acid groups and potential halogen bonding involving the bromine atom, which dictate the crystal packing. researchgate.net

Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

For this compound, the mass spectrum would show a distinctive molecular ion peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as two peaks of nearly equal intensity separated by 2 mass-to-charge units (m/z), referred to as the M+ and M+2 peaks. miamioh.edu This isotopic signature is a clear indicator of the presence of a single bromine atom in the molecule.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₇H₉BrN₂O₂). Analysis of the fragmentation patterns under techniques like electron ionization (EI-MS) or collision-induced dissociation (CID) provides further structural proof. Common fragmentation pathways for pyrazole derivatives include cleavage of the side chain and rupture of the heterocyclic ring. researchgate.net

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Origin of Fragment | Type |

|---|---|---|---|

| 246/248 | [C₇H₉BrN₂O₂]⁺ | Molecular Ion (M⁺) | Molecular Ion |

| 201/203 | [M - COOH]⁺ | Loss of the carboxyl group | Fragment |

| 173/175 | [M - C₄H₇O₂]⁺ | Loss of the butanoic acid side chain (cleavage at N-C bond) | Fragment |

| 146/148 | [C₃H₂BrN₂]⁺ | 4-bromopyrazole cation | Fragment |

| 88 | [C₄H₈O₂]⁺ | Butanoic acid cation radical | Fragment |

Computational Chemistry and Theoretical Investigations of 2 4 Bromo 1h Pyrazol 1 Yl Butanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are foundational in computational chemistry, using the principles of quantum mechanics to model molecules. These calculations can predict a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) for Ground State Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is often employed to determine the optimized ground state geometry of a molecule, which corresponds to the lowest energy arrangement of its atoms. For 2-(4-bromo-1H-pyrazol-1-yl)butanoic acid, a DFT calculation would predict key geometric parameters such as bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's three-dimensional shape and steric properties. Furthermore, DFT provides insights into the electronic structure, including the distribution of electron density and the energies of molecular orbitals.

Hypothetical Data Table for DFT Optimized Geometry: Without specific research, a data table cannot be generated. A typical table would list calculated bond lengths (in Ångströms) and bond angles (in degrees) for the molecule.

| Parameter | Calculated Value |

| C-Br Bond Length | Data not available |

| N-N Bond Length | Data not available |

| C=O Bond Length | Data not available |

| C-N-C Bond Angle | Data not available |

| O-C-O Bond Angle | Data not available |

HOMO-LUMO Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and optical properties. A small HOMO-LUMO gap generally suggests higher reactivity. For this compound, this analysis would help in predicting its behavior in chemical reactions.

Hypothetical Data Table for HOMO-LUMO Analysis: Specific calculations for this compound are not available. A table would typically show the energies of the frontier orbitals and the energy gap in electron volts (eV).

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Hypothetical Data Table for NBO Analysis: NBO analysis data for this compound is not available. A representative table would display the calculated natural charges on various atoms.

| Atom | Natural Charge (e) |

| Br | Data not available |

| N1 | Data not available |

| N2 | Data not available |

| O(carbonyl) | Data not available |

| O(hydroxyl) | Data not available |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations can provide valuable information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent. An MD simulation of this compound would reveal how the butanoic acid chain moves and rotates relative to the pyrazole (B372694) ring and how the molecule interacts with surrounding solvent molecules, which is crucial for understanding its behavior in solution.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) and Validation with Experimental Data

Quantum chemical calculations can be used to predict various spectroscopic properties of a molecule, including its Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption wavelengths. These predicted spectra can then be compared with experimental data to validate both the computational method and the experimental structure determination. For this compound, such predictions would be invaluable for its characterization.

Elucidation of Reaction Mechanisms via Transition State Theory

Transition State Theory is a theoretical framework used to understand the rates of chemical reactions. By calculating the potential energy surface of a reaction, computational methods can identify the structure and energy of the transition state—the highest energy point along the reaction pathway. This allows for the elucidation of reaction mechanisms and the prediction of reaction kinetics. For reactions involving this compound, these calculations could provide a detailed understanding of how the reactions proceed at a molecular level.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Computational chemistry provides powerful tools to predict the reactivity of a molecule. One such tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the surface of a molecule, offering insights into its electrophilic and nucleophilic sites. This section focuses on the theoretical investigation of the MEP for this compound, predicting its reactive behavior based on its electronic structure.

The MEP is a color-coded map superimposed on the molecule's surface. Different colors represent different values of the electrostatic potential. Typically, red indicates regions of most negative electrostatic potential, which are rich in electrons and thus favorable for electrophilic attack. Conversely, blue represents regions of most positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. Green and yellow areas denote intermediate electrostatic potential.

For this compound, the MEP map is expected to highlight several key reactive areas based on the functional groups present: the pyrazole ring, the bromo substituent, and the butanoic acid chain.

Predicted Reactive Sites:

Electrophilic Attack: The most electron-rich regions, depicted in red on an MEP map, are anticipated to be concentrated around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyrazole ring. These sites are the most probable targets for electrophilic attack. The carbonyl oxygen of the butanoic acid moiety, in particular, is expected to be a significant center of negative potential.

Nucleophilic Attack: The most electron-deficient regions, shown in blue, are likely to be located around the hydrogen atom of the carboxylic acid's hydroxyl group and, to a lesser extent, the hydrogen atoms attached to the carbon backbone. These areas represent the most probable sites for nucleophilic attack.

The bromine atom introduces an interesting electronic effect. While halogens are generally deactivating on aromatic rings, they can also participate in halogen bonding. The area around the bromine atom might exhibit a region of positive potential, known as a "sigma-hole," making it a potential site for interaction with nucleophiles.

The table below summarizes the predicted reactive sites on this compound based on general principles of MEP analysis applied to its constituent functional groups.

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

| Carbonyl Oxygen (C=O) | Highly Negative (Red) | Prone to Electrophilic Attack |

| Hydroxyl Oxygen (-OH) | Negative (Red/Orange) | Prone to Electrophilic Attack |

| Pyrazole Nitrogen Atoms | Negative (Red/Orange) | Prone to Electrophilic Attack |

| Carboxylic Acid Hydrogen (-OH) | Highly Positive (Blue) | Prone to Nucleophilic Attack |

| Bromine Atom | Potentially Positive (Sigma-hole) | Potential for Halogen Bonding/Nucleophilic Interaction |

Detailed Research Findings:

Computational studies on other bromo-substituted heterocyclic systems have also highlighted the dual electronic nature of the bromine atom, which can influence the reactivity of the entire molecule. The interplay between the electron-withdrawing inductive effect and the electron-donating resonance effect of the bromine atom, combined with its ability to form halogen bonds, adds complexity to the molecule's reactivity profile.

Chemical Reactivity and Derivatization Strategies for 2 4 Bromo 1h Pyrazol 1 Yl Butanoic Acid

Functional Group Transformations of the Carboxylic Acid Moiety

The butanoic acid side chain provides a primary handle for functionalization through well-established carboxylic acid chemistry. These transformations allow for the introduction of diverse functional groups, modulating the compound's physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity.

Esterification and Amidation Reactions

The carboxylic acid group of 2-(4-bromo-1H-pyrazol-1-yl)butanoic acid can be readily converted into esters and amides, which are common isosteres for carboxylic acids in drug design.

Esterification: This reaction is typically achieved by treating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under dehydrating conditions. Alternatively, a more facile conversion involves a two-step process: first, the activation of the carboxylic acid, often by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol.

Amidation: Similar to esterification, amidation can be performed by reacting the activated carboxylic acid (e.g., the acid chloride) with a primary or secondary amine. researchgate.net Direct amidation is also possible using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate the formation of the amide bond under milder conditions. These reactions are fundamental in peptide synthesis and for creating libraries of bioactive compounds. researchgate.net

The table below summarizes these common transformations.

| Reaction Type | Reagents | Product |

| Esterification | R-OH, H₂SO₄ (catalyst) | 2-(4-bromo-1H-pyrazol-1-yl)butanoate ester |

| Amidation | R₂-NH, DCC/EDC | N-substituted 2-(4-bromo-1H-pyrazol-1-yl)butanamide |

Reduction and Oxidation Pathways

Reduction: The carboxylic acid moiety is susceptible to reduction by strong reducing agents. The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄), which will reduce the carboxylic acid to the corresponding primary alcohol, 2-(4-bromo-1H-pyrazol-1-yl)butan-1-ol. Milder reagents like borane (BH₃) can also be used. This transformation converts a polar, acidic group into a neutral, hydrogen-bond-donating alcohol group. In some contexts, reactions with organometallic reagents like Grignard reagents can lead to the formation of tertiary alcohols after a double addition to the carbonyl group. niscpr.res.in

Oxidation: The carboxylic acid group is at a high oxidation state and is generally resistant to further oxidation under standard conditions. The pyrazole (B372694) ring itself can be oxidized, for instance, to form a hydroxypyrazole derivative, but this typically requires specific enzymatic or potent chemical methods that may also affect other parts of the molecule. nih.gov The butanoic acid side chain is generally stable to mild oxidizing agents.

Modifications of the Pyrazole Ring

The 4-bromopyrazole core is a versatile platform for introducing molecular diversity, primarily through reactions at the C-4 bromine position or at other available positions on the heterocyclic ring.

Electrophilic Substitution Reactions on the Pyrazole Nucleus

Electrophilic aromatic substitution is a characteristic reaction of many aromatic systems, including pyrazole. The pyrazole ring is generally reactive towards electrophiles, with substitution typically occurring at the C-4 position. scribd.com In the case of this compound, this position is already blocked by a bromine atom.

The existing substituents—the deactivating but ortho-, para-directing bromine atom at C-4 and the activating N-alkyl group—influence the regioselectivity of any further substitution. Electrophilic attack would be directed to the available C-3 or C-5 positions. Given the electronic effects, substitution is most likely to occur at the C-5 position. Common electrophilic substitution reactions include nitration (using HNO₃/H₂SO₄) and further halogenation (e.g., using Cl₂ or Br₂). scribd.commdpi.com

| Reaction | Reagents | Potential Product (Major) |

| Nitration | HNO₃, H₂SO₄ | 2-(4-bromo-5-nitro-1H-pyrazol-1-yl)butanoic acid |

| Halogenation | X₂ (e.g., Cl₂, Br₂), Lewis Acid | 2-(4-bromo-5-halo-1H-pyrazol-1-yl)butanoic acid |

Nucleophilic Aromatic Substitution at Bromine

Direct nucleophilic aromatic substitution (SₙAr) of the bromine atom is generally challenging for this compound. SₙAr reactions require the aromatic ring to be electron-deficient, a condition typically met by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com The pyrazole ring is not sufficiently electron-deficient on its own, and in the absence of such activating groups, the SₙAr pathway is highly unfavorable under standard conditions. Consequently, displacing the bromine with common nucleophiles via this mechanism is not a viable synthetic strategy without prior modification of the ring's electronic properties.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for Further Functionalization

The bromine atom at the C-4 position serves as an excellent handle for a variety of powerful palladium-catalyzed cross-coupling reactions. These methods are among the most effective for C-C and C-heteroatom bond formation and are central to modern synthetic chemistry.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 4-bromopyrazole derivative with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.gov This method is highly versatile for introducing a wide range of aryl, heteroaryl, or vinyl substituents at the C-4 position. nih.govrsc.org The choice of ligand for the palladium catalyst can be critical for achieving high yields. nih.gov

Sonogashira Coupling: This reaction couples the 4-bromopyrazole with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.orglibretexts.org It is a highly reliable method for synthesizing 4-alkynylpyrazole derivatives, which can serve as precursors for further transformations, such as the synthesis of 1,2,3-triazoles. researchgate.net

The tables below provide representative conditions for these cross-coupling reactions.

Table of Suzuki-Miyaura Coupling Conditions

| Catalyst / Precatalyst | Ligand | Base | Solvent | Substrate | Yield |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | Dioxane/H₂O | Arylboronic acids | Good to Excellent nih.govmdpi.com |

Table of Sonogashira Coupling Conditions

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Substrate | Yield |

|---|---|---|---|---|---|

| Pd(OAc)₂ / XPhos | None (Copper-free) | Cs₂CO₃ | Toluene | Terminal Alkynes | Good researchgate.net |

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound is a key strategy for exploring and optimizing its potential biological activities. These synthetic efforts are typically guided by structure-activity relationship (SAR) studies and principles of medicinal chemistry, such as isosteric replacements, to enhance potency, selectivity, and pharmacokinetic properties. The core structure, consisting of a 4-bromopyrazole ring linked to a butanoic acid moiety via a nitrogen atom, offers multiple points for chemical modification.

Analogues can be generated by several general approaches:

Modification of the Pyrazole Core: This involves the introduction of various substituents at the available positions of the pyrazole ring. The bromine atom at the C4 position can be replaced or used as a handle for cross-coupling reactions to introduce new aryl or alkyl groups.

Alteration of the Butanoic Acid Side Chain: Modifications can include changing the length of the alkyl chain, introducing branching, or replacing the carboxylic acid with bioisosteres. The stereochemistry of the chiral center at the C2 position of the butanoic acid can also be varied.

N-Substitution of the Pyrazole Ring: While the N1 position is occupied by the butanoic acid side chain, different substituents can be introduced on the other nitrogen atom in related pyrazole scaffolds, although this is less straightforward for the target compound.

The synthesis of pyrazole derivatives often involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. mdpi.comnih.gov For N-alkylated pyrazoles, direct alkylation of the pyrazole ring under basic conditions is a common method. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Studies at the Molecular Level (e.g., binding motifs)

While specific structure-activity relationship (SAR) studies for this compound are not extensively documented in the public domain, a wealth of information on related pyrazole derivatives provides valuable insights into the potential impact of structural modifications on biological activity. nih.govresearchgate.net Pyrazole-containing compounds are known to interact with a variety of biological targets, often through specific binding motifs. bohrium.com

The pyrazole ring itself is a versatile scaffold. The two adjacent nitrogen atoms can act as both hydrogen bond donors and acceptors, allowing for diverse interactions with protein active sites. bohrium.com The aromatic nature of the ring also enables π-π stacking interactions with aromatic amino acid residues.

Key SAR insights from related pyrazole derivatives include:

Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring significantly influence activity. For instance, in a series of pyrazole-based inhibitors of meprin α and β, the introduction of different residues at the 3 and 5 positions of the pyrazole core led to variations in inhibitory activity. nih.gov A 3,5-diphenylpyrazole derivative showed high potency, and further functionalization of these phenyl moieties modulated the activity. nih.gov

The Role of the Carboxylic Acid Group: The carboxylic acid moiety is often a key pharmacophoric element, engaging in ionic interactions or hydrogen bonding with positively charged residues like arginine or lysine in an enzyme's active site. cambridgemedchemconsulting.com

Impact of Halogenation: The bromine atom at the C4 position of the pyrazole ring can influence the compound's electronic properties and lipophilicity, which in turn can affect its binding affinity and pharmacokinetic profile.

The following table summarizes general SAR findings for pyrazole derivatives acting on different biological targets.

| Structural Modification | Observed Effect on Activity | Potential Binding Interaction | Example Target Class |

|---|---|---|---|

| Introduction of aryl groups at C3/C5 | Often enhances potency | Hydrophobic interactions, π-π stacking | Enzyme inhibitors (e.g., meprins) nih.gov |

| Presence of a carboxylic acid moiety | Crucial for binding to certain targets | Ionic interactions, hydrogen bonding with basic residues | Aldose reductase inhibitors nih.gov |

| Substitution with electron-withdrawing groups | Can increase potency | Modulation of pKa, dipole interactions | Carbonic anhydrase inhibitors tandfonline.com |

| Variation of N1-substituent | Significantly impacts selectivity and potency | Occupies specific pockets in the binding site | CB1 cannabinoid receptor antagonists rsc.org |

Isosteric Replacements and Bioisosterism in Derivative Design

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to optimize lead compounds by modifying their physicochemical and pharmacological properties without drastically altering their chemical structure. researchgate.netdrughunter.com For this compound, the carboxylic acid group is a prime candidate for such modifications. While essential for activity in some cases, carboxylic acids can also lead to poor oral bioavailability and rapid metabolism. drughunter.comnih.gov

Bioisosteric replacement of the carboxylic acid can lead to analogues with improved properties. nih.gov Common bioisosteres for the carboxylic acid group include:

Tetrazoles: Tetrazoles are one of the most widely used carboxylic acid bioisosteres. cambridgemedchemconsulting.comnih.gov They have a similar pKa to carboxylic acids and can participate in similar ionic and hydrogen bonding interactions. cambridgemedchemconsulting.com The replacement of a carboxylic acid with a tetrazole has been shown to improve metabolic stability and oral bioavailability in some drug candidates. drughunter.com

Hydroxamic Acids: These groups are also acidic and can chelate metal ions in the active sites of metalloenzymes. nih.gov

Acylsulfonamides: This group can mimic the hydrogen bonding pattern of a carboxylic acid and has been used to improve cell permeability.

Hydroxyisoxazoles: These are planar, acidic heterocycles that can act as carboxylic acid mimics. nih.gov

Oxadiazoles: In some cases, oxadiazole rings have been used to replace the carboxamide moiety of pyrazole derivatives, leading to compounds with promising biological activity. rsc.org

The following table presents common bioisosteric replacements for the carboxylic acid group and their potential impact on compound properties.

| Original Group | Bioisosteric Replacement | Key Physicochemical Properties | Potential Advantages |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Tetrazole | Acidic (similar pKa), planar, capable of H-bonding | Improved metabolic stability, enhanced oral bioavailability drughunter.com |

| Carboxylic Acid (-COOH) | Hydroxamic Acid (-CONHOH) | Acidic, metal-chelating | Effective for metalloenzyme targets nih.gov |

| Carboxylic Acid (-COOH) | Acylsulfonamide (-CONHSO₂R) | Acidic, can improve lipophilicity | Enhanced cell permeability |

| Carboxylic Acid (-COOH) | 3-Hydroxyisoxazole | Acidic, planar | Mimics the geometry and acidity of a carboxylic acid nih.gov |

Cyclization and Rearrangement Reactions Involving the Compound

The chemical structure of this compound allows for various cyclization and rearrangement reactions, which can be exploited to generate novel heterocyclic systems.

Cyclization Reactions:

The presence of the carboxylic acid group in proximity to the pyrazole ring opens up possibilities for intramolecular cyclization reactions. For instance, pyrazole carboxylic acids can undergo cyclocondensation with hydrazine derivatives to form pyrazolo[3,4-d]pyridazine systems. researchgate.netdergipark.org.tr While the carboxylic acid in the target compound is on the N1-substituent, intramolecular cyclization could potentially be induced under specific conditions, possibly involving the C5 position of the pyrazole ring, to form fused bicyclic structures. The reactivity of the carboxylic acid can be enhanced by converting it to a more reactive derivative, such as an acid chloride or an ester. researchgate.netdergipark.org.tr

Rearrangement Reactions:

N-alkylated pyrazoles can be susceptible to rearrangement reactions, particularly under thermal or acidic conditions. mdpi.comsemanticscholar.org Although specific rearrangement reactions for this compound are not documented, related N-substituted pyrazoles can undergo rearrangements. For example, the dergipark.org.trdergipark.org.tr-sigmatropic rearrangement of allyl imidates is a known competing reaction during N-alkylation. semanticscholar.org While not directly applicable to the saturated butanoic acid side chain, this highlights the potential for rearrangements in N-substituted pyrazole systems under certain reaction conditions. Another possibility is the transposition of the N-substituent from one nitrogen to the other, which has been observed in SEM-protected pyrazoles upon heating with an alkylating agent, leading to the thermodynamically more stable regioisomer. nih.gov

Based on the comprehensive search, there is currently no publicly available scientific literature detailing the mechanistic investigations of the biological interactions of the specific chemical compound This compound at an in vitro or molecular level.

Numerous studies have been conducted on the broader class of pyrazole derivatives, revealing a wide range of biological activities, including anti-inflammatory, anticancer, and antidiabetic properties. Research into various substituted pyrazoles has provided insights into their mechanisms of action, such as enzyme inhibition and interactions with protein receptors. For instance, different pyrazole derivatives have been shown to interact with enzymes like cytochrome P450, α-glucosidase, and α-amylase, as well as protein kinases such as EGFR and CDK2.

However, specific experimental data, such as binding affinities, enzyme inhibition constants, or detailed molecular docking studies, for this compound are not present in the reviewed literature. Therefore, an article structured around the requested detailed outline for this particular compound cannot be generated at this time due to the absence of specific research findings.

Self Correction: Focus Exclusively on Molecular/cellular Mechanisms and in Vitro Studies, Avoiding Any Implication of Clinical Use, Efficacy, or Human Health Outcomes.

Molecular Target Identification and Binding Affinity Studies in Model Systems

No studies identifying specific molecular targets or quantifying the binding affinity of 2-(4-bromo-1H-pyrazol-1-yl)butanoic acid were found.

Enzyme Inhibition Kinetics (e.g., DHODH, kinases, cholinesterases, carbonic anhydrases)

No data from in vitro enzyme inhibition assays for this compound against enzymes such as dihydroorotate dehydrogenase (DHODH), various kinases, cholinesterases, or carbonic anhydrases are available in the reviewed literature.

Receptor Binding Assays (e.g., integrins)

There is no available information from receptor binding assays to indicate any interaction between this compound and receptors such as integrins.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

No published molecular docking or dynamics simulation studies predicting the binding mode or interaction of this compound with any biological target could be located.

Cellular Pathway Modulation in In Vitro Cell Line Models

No research detailing the effects of this compound on cellular pathways in in vitro models has been published.

Gene Expression Analysis (e.g., mRNA, protein levels)

There are no available gene expression profiling studies (e.g., microarray, RNA-seq) or targeted analyses (e.g., qPCR, Western blot) that describe changes in mRNA or protein levels in response to treatment with this compound.

Protein-Protein Interaction Studies

No studies investigating the potential of this compound to modulate protein-protein interactions were identified.

Mechanistic Studies of Antimicrobial Activity in Microorganism Cultures

The pyrazole (B372694) nucleus is a common feature in many antimicrobial agents. The mechanism of action for antimicrobial pyrazole derivatives can vary. Some have been found to inhibit essential enzymes in bacteria or fungi, while others may disrupt cell membrane integrity or interfere with nucleic acid synthesis. For example, certain 1,3-diphenyl pyrazole derivatives have shown potent activity against Acinetobacter baumannii. The antimicrobial potential of this compound would need to be investigated in vitro against a panel of pathogenic microorganisms to determine its activity and elucidate its mechanism of action.

Investigation of Antiviral Mechanisms in Viral Replication Assays (e.g., measles virus)

Several pyrazole-containing compounds have been identified as inhibitors of viral replication. For the measles virus, antiviral research has focused on various targets, including the viral RNA-dependent RNA polymerase. While there is no specific data linking this compound to antiviral activity against the measles virus, the general antiviral potential of the pyrazole class of compounds suggests that it could be a candidate for screening in viral replication assays. Such studies would be necessary to determine if it has any inhibitory effect on the measles virus life cycle.

Advanced Analytical Methodologies for 2 4 Bromo 1h Pyrazol 1 Yl Butanoic Acid

Chromatographic Separation Techniques (e.g., HPLC, GC, SFC) for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are indispensable for both the assessment of chemical purity and the critical determination of enantiomeric excess (e.e.) for chiral compounds like 2-(4-bromo-1H-pyrazol-1-yl)butanoic acid. High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) each offer unique advantages.

For chiral separations, HPLC and SFC are particularly powerful, especially when equipped with Chiral Stationary Phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability for resolving the enantiomers of N1-substituted-1H-pyrazoles. nih.govacs.org The separation mechanism on these CSPs often involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance, which allows for the differential retention of the two enantiomers.

A study on various N1-substituted-1H-pyrazole derivatives showed that cellulose-based columns were highly effective, particularly in polar organic mobile phase modes, offering rapid analysis times and high-resolution values. nih.gov In contrast, amylose-based columns provided superior resolving power in normal-phase elution modes. nih.gov SFC is often considered a more efficient and environmentally friendly alternative to HPLC for chiral separations, offering faster analysis and reduced consumption of organic solvents. chromatographyonline.com The (R,R)Whelk-O1 and (S,S)Whelk-O1 columns, which are Pirkle-type or "brush-type" CSPs, have also shown excellent performance for separating pyrazole (B372694) intermediates in both HPLC and SFC modes. chromatographyonline.com

For purity assessment, reversed-phase HPLC (RP-HPLC) with C18 columns is a standard approach, typically using a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector.

Interactive Table 1: Exemplary Chiral HPLC and SFC Separation Conditions for Pyrazole Derivatives Use the filters to explore different chromatographic techniques and conditions.

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase Mode | Exemplary Mobile Phase | Typical Flow Rate | Key Findings |

| HPLC | Lux cellulose-2 | Polar Organic | 100% Acetonitrile | 1.0 mL/min | Baseline separation with sharp peaks and short run times (approx. 5 min). nih.gov |

| HPLC | Lux amylose-2 | Normal Phase | n-Hexane/Isopropanol (90:10, v/v) | 1.0 mL/min | High resolution values (up to 30), but longer analysis times (approx. 30 min). nih.gov |

| HPLC | (R,R)Whelk-O1 | Normal Phase | Hexane/Ethanol | 1.0 mL/min | Good resolution, complementary selectivity to polysaccharide columns. chromatographyonline.com |

| SFC | (S,S)Whelk-O1 | Supercritical Fluid | CO2/Methanol | 3.0 mL/min | Good resolution, faster and more cost-effective than HPLC for scale-up. chromatographyonline.com |

Spectrometric Quantification Methods (e.g., LC-MS/MS, ICP-MS for metal complexes) for Trace Analysis

Spectrometric methods, particularly when coupled with liquid chromatography, provide the high sensitivity and selectivity required for trace-level quantification of this compound in complex matrices.

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the premier technique for this purpose. The method involves chromatographic separation followed by ionization of the target analyte and subsequent mass analysis. Electrospray ionization (ESI) is a common and effective ionization technique for pyrazole derivatives, typically operating in positive ion mode to generate the protonated molecule [M+H]+. epa.gov

For quantitative analysis, the LC-MS/MS system is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole selects the precursor ion (the [M+H]+ of the analyte), which is then fragmented in the collision cell. The third quadrupole selects specific, characteristic product ions for detection. This process ensures extremely high selectivity and minimizes background interference, allowing for quantification at very low concentrations. epa.govnih.gov For this compound (Molecular Formula: C8H9BrN2O2), the exact mass of the [M+H]+ precursor ion would be targeted for selection and fragmentation.

While Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is primarily used for elemental and isotopic analysis, it would become relevant for the analysis of this compound if the compound were to be used as a ligand to form metal complexes. In such a scenario, ICP-MS could be employed to quantify the metallic component of the complex with exceptional sensitivity.

Table 2: Predicted LC-MS/MS Parameters for this compound

| Parameter | Value/Description | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Positive | The two nitrogen atoms in the pyrazole ring are readily protonated. epa.gov |

| Precursor Ion [M+H]+ | m/z 246.9924 / 248.9903 | Calculated for C8H10BrN2O2+; the dual peak reflects the natural isotopic abundance of Bromine (79Br/81Br). |

| Potential Product Ions | To be determined empirically | Fragments would likely result from the loss of the butanoic acid side chain or cleavage of the pyrazole ring. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions. nih.gov |

Electrochemical Detection Methods for Oxidation-Reduction Potential Studies

Electrochemical methods are employed to investigate the redox characteristics of molecules, providing insights into their electronic properties and potential reactivity. researchgate.net For this compound, techniques like cyclic voltammetry (CV) can be used to determine its oxidation and reduction potentials.

These studies are typically conducted in a non-aqueous solvent, such as acetonitrile, containing a supporting electrolyte. researchgate.net A three-electrode system is used, consisting of a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

By scanning the potential applied to the working electrode, the current response corresponding to the oxidation or reduction of the analyte is measured. The resulting voltammogram provides information on the electrochemical stability of the compound and the nature of its redox processes. The presence of the electron-withdrawing bromo-substituent on the pyrazole ring is expected to influence the oxidation potential compared to an unsubstituted pyrazole. Studies on substituted pyrazoles have shown that the mechanism of anodic oxidation is influenced by the nature and position of substituents on the ring. researchgate.net Such investigations can elucidate the susceptibility of the molecule to oxidative or reductive metabolism and its potential for use in electrochemical sensors or as a redox-active material. researchgate.netnih.gov

Table 3: Framework for Electrochemical Analysis

| Technique | Experimental Setup | Information Gained |

| Cyclic Voltammetry (CV) | Working Electrode: Platinum or Glassy CarbonReference Electrode: Ag/AgClSolvent: Acetonitrile with supporting electrolyte (e.g., TBAPF6) | Oxidation and reduction potentialsElectrochemical reversibilityElectron transfer kinetics |

| Controlled Potential Electrolysis | Similar three-electrode cell, but on a larger scale. | Allows for the bulk generation and subsequent identification of oxidation or reduction products. researchgate.net |

Potential Applications of 2 4 Bromo 1h Pyrazol 1 Yl Butanoic Acid Beyond Traditional Biological Contexts

Role as a Ligand in Catalysis

The nitrogen atoms in the pyrazole (B372694) ring of 2-(4-bromo-1H-pyrazol-1-yl)butanoic acid make it an excellent candidate for use as a ligand in catalysis. Pyrazole derivatives are known to form stable complexes with a variety of transition metals, which can then act as catalysts in a range of chemical transformations. mdpi.com

Asymmetric Catalysis: The chiral center in this compound makes it a particularly interesting ligand for asymmetric catalysis. When complexed with a metal center, the stereochemistry of the ligand can influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. This is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules where only one enantiomer is desired. While specific studies on this compound are limited, the broader class of pyrazole-containing ligands has been successfully employed in various asymmetric reactions. researchgate.net

Metal-Organic Frameworks (MOFs): The carboxylic acid group of this compound can act as a linker to connect metal ions or clusters, forming extended, porous structures known as metal-organic frameworks (MOFs). rsc.orgresearchgate.net These materials have exceptionally high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and heterogeneous catalysis. uninsubria.itresearchgate.netacs.org The pyrazole moiety can provide additional coordination sites and can be further functionalized to tune the properties of the resulting MOF. The bromo-substituent on the pyrazole ring could also serve as a site for post-synthetic modification, allowing for the introduction of further functionality into the MOF structure.

| Catalytic Application | Potential Role of this compound | Key Structural Features |

| Asymmetric Catalysis | Chiral ligand to induce enantioselectivity in metal-catalyzed reactions. | Chiral center, Pyrazole nitrogen atoms for metal coordination. |

| Metal-Organic Frameworks | Organic linker to construct porous catalytic materials. | Carboxylic acid group, Pyrazole ring for metal coordination. |

Integration in Material Science

The unique combination of functional groups in this compound also lends itself to applications in material science, particularly in the fields of supramolecular chemistry and polymer chemistry.

Supramolecular Chemistry: The pyrazole ring and the carboxylic acid group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are the driving forces for the formation of well-ordered supramolecular assemblies. mdpi.com The ability to form predictable and robust synthons makes this compound a valuable building block for the construction of complex, functional supramolecular architectures. nih.gov

Polymer Chemistry: this compound can be utilized as a functional monomer in the synthesis of polymers. nih.gov The carboxylic acid group can be converted to other functional groups suitable for polymerization, or it can be used directly in condensation polymerization reactions. The pyrazole ring can be incorporated into the polymer backbone or as a pendant group, imparting specific properties to the resulting material, such as thermal stability, coordination ability, or optical properties. ias.ac.inacs.org

Chemo-sensing and Biosensing Applications

Pyrazole derivatives have been extensively investigated as chemosensors due to their ability to bind to specific analytes, leading to a detectable change in their photophysical properties, such as fluorescence or color. nih.govrsc.orgresearchgate.net

The pyrazole ring in this compound can act as a recognition site for metal ions, anions, or small organic molecules. researchgate.net Upon binding, the electronic properties of the pyrazole ring can be altered, resulting in a change in the fluorescence emission or absorption spectrum of the molecule. This "turn-on" or "turn-off" response can be used for the selective and sensitive detection of the target analyte. semanticscholar.orgscispace.comnih.gov The carboxylic acid group can be used to immobilize the sensor molecule onto a solid support, such as a nanoparticle or a polymer film, for the development of practical sensing devices.

| Sensing Application | Principle | Key Structural Features |

| Chemosensing | Binds to analytes, causing a change in fluorescence or color. | Pyrazole ring as a recognition site. |

| Biosensing | Can be functionalized for specific biological recognition. | Carboxylic acid for immobilization. |

Agrochemical Applications

Pyrazole derivatives are a well-established class of compounds in the agrochemical industry, with many commercial products containing a pyrazole moiety. mdpi.com They have been shown to exhibit a wide range of biological activities, including herbicidal and insecticidal properties.

Insecticides: Pyrazole carboxamides are a significant class of insecticides. nih.govgoogle.comresearchgate.net While this compound is not a carboxamide, it can serve as a precursor for the synthesis of such compounds. The butanoic acid group can be readily converted to an amide, and the bromo-substituent can be used to introduce further diversity into the molecule. The resulting pyrazole carboxamides could potentially target the nervous system of insects, leading to their paralysis and death. nih.govfrontiersin.org

| Agrochemical Use | Potential Role | Relevant Research Findings |

| Herbicides | Precursor or active component. | Pyrazole derivatives are known HPPD inhibitors. scispace.com |

| Insecticides | Precursor for pyrazole carboxamides. | Pyrazole carboxamides are effective insecticides. nih.govgoogle.comresearchgate.net |

Applications in Dye and Fluorescent Agent Development

The pyrazole ring is a versatile scaffold for the development of dyes and fluorescent agents. Its aromatic nature and the presence of nitrogen atoms allow for the creation of extended π-conjugated systems, which are responsible for the absorption and emission of light.

Azo Dyes: The pyrazole ring can be used as a coupling component in the synthesis of azo dyes. nih.govrsc.orgemerald.com Diazonium salts can react with the pyrazole ring to form highly colored azo compounds. The color of the resulting dye can be tuned by modifying the substituents on the pyrazole ring and the diazonium salt. nih.govtjpsj.org

Fluorescent Agents: Pyrazole derivatives can exhibit strong fluorescence, making them useful as fluorescent probes and labels in various applications, including biological imaging. researchgate.nettandfonline.comnih.govnih.gov The fluorescence properties, such as the emission wavelength and quantum yield, can be fine-tuned by introducing different substituents onto the pyrazole ring. The carboxylic acid group of this compound can be used to attach the fluorescent pyrazole core to other molecules, such as proteins or DNA, for specific labeling and imaging applications.

Future Research Directions and Unanswered Questions for 2 4 Bromo 1h Pyrazol 1 Yl Butanoic Acid

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives has traditionally involved methods like the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. nih.gov However, modern synthetic chemistry is increasingly focused on the principles of green chemistry, emphasizing sustainability, efficiency, and environmental safety. nih.govcitedrive.com Future research should prioritize the development of novel synthetic routes for 2-(4-bromo-1H-pyrazol-1-yl)butanoic acid that align with these principles.

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields.

Solvent-Free Reactions: Conducting reactions in the absence of volatile organic solvents minimizes environmental impact. tandfonline.com

Use of Green Solvents: Investigating water or deep eutectic solvents as reaction media can provide more sustainable alternatives to traditional organic solvents. thieme-connect.comias.ac.in

Catalytic Methods: Employing recyclable catalysts can enhance atom economy and reduce waste. thieme-connect.comresearchgate.net

Multicomponent Reactions (MCRs): Designing one-pot syntheses where multiple starting materials react to form the final product simplifies procedures and increases efficiency. nih.gov

A recent cascade annulation/ring-opening reaction to synthesize pyrazolyl butanoic acid derivatives highlights an innovative approach that could be adapted for this specific compound. rsc.org The development of such protocols would not only be environmentally beneficial but could also facilitate the synthesis of a library of related derivatives for further screening.

| Methodology | Key Advantages | Relevant Research Context |

|---|---|---|

| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, increased yields, enhanced reaction control. | General advancement in heterocyclic synthesis. researchgate.net |

| Solvent-Free Synthesis | Minimizes use of hazardous organic solvents, reduces waste. tandfonline.com | Environmentally friendly protocols for pyrazole synthesis. tandfonline.com |

| Aqueous-Phase Synthesis | Utilizes water as a benign solvent, cost-effective. thieme-connect.com | Water-based syntheses of pyrazole derivatives. thieme-connect.com |

| Heterogeneous Catalysis | Facilitates catalyst recovery and recycling, improves process sustainability. thieme-connect.com | Use of catalysts like CeO2/SiO2 in pyrazole synthesis. thieme-connect.com |

| One-Pot Multicomponent Reactions | Improves operational simplicity and atom economy. nih.govresearchgate.net | Efficient construction of complex heterocyclic scaffolds. nih.gov |

Advanced Computational Modeling for Deeper Mechanistic Insights and Predictive Design

Computational chemistry offers powerful tools for understanding molecular behavior and predicting properties, thereby accelerating the design of new compounds. researchgate.net For this compound, advanced computational modeling can provide critical insights where experimental data is lacking.

Future computational studies should focus on: